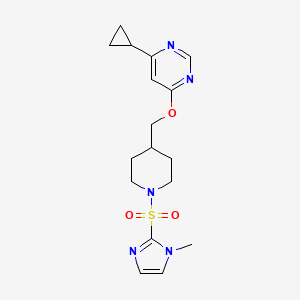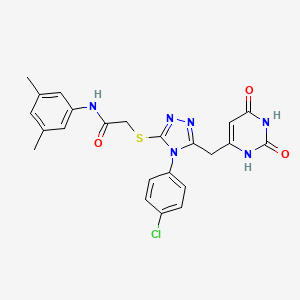![molecular formula C9H10N2 B2763464 2,6-Dimethylimidazo[1,2-a]pyridine CAS No. 102308-96-3](/img/structure/B2763464.png)
2,6-Dimethylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is known for its significant applications in medicinal chemistry and material science due to its unique structural properties.
作用機序
Target of Action
2,6-Dimethylimidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of this compound are believed to be associated with the tuberculosis bacterium, Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets in a way that inhibits the growth and proliferation of the tuberculosis bacterium .
Biochemical Pathways
The compound affects various biochemical pathways within the tuberculosis bacterium. For instance, it has been found to inhibit the pantothenate synthetase (PS), a key enzyme involved in the biosynthesis of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Pharmacokinetics
It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .
生化学分析
Biochemical Properties
2,6-Dimethylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS) .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit the PS enzyme in Mycobacterium tuberculosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine can be achieved through various methods, including:
Condensation Reactions: This involves the condensation of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with methyl-substituted imidazole derivatives in the presence of oxidizing agents.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate isolation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials such as 2-aminopyridine and methyl-substituted aldehydes or ketones. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound N-oxide.
Reduction: Reduced derivatives such as this compound hydride.
Substitution: Substituted derivatives with various functional groups such as halogens, alkyl, or aryl groups.
科学的研究の応用
2,6-Dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
類似化合物との比較
2,6-Dimethylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine: This compound has similar structural properties but differs in the position of the methyl groups.
2,6-Dimethylimidazo[1,2-a]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting electronic and steric effects
特性
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSWBVPZVMUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)


![6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2763386.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone](/img/structure/B2763387.png)
![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)


![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)

![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2763399.png)



